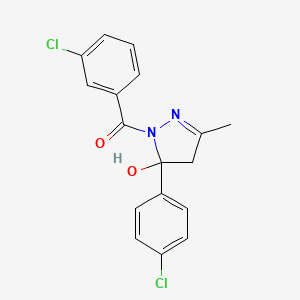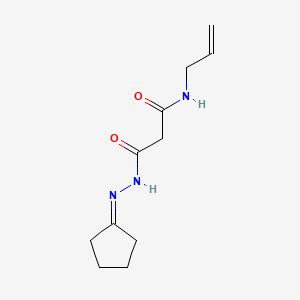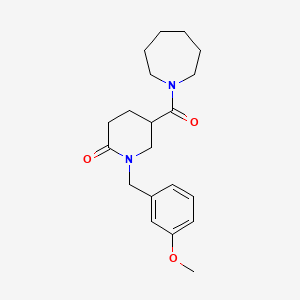![molecular formula C19H21NO3S B4889430 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine](/img/structure/B4889430.png)
4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine, also known as MPSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and is known to possess unique biochemical and physiological properties.
作用机制
The exact mechanism of action of 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, thereby reducing inflammation and pain. 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in pain and inflammation. In addition, 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has been found to induce apoptosis in cancer cells by activating certain signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine in lab experiments is its specificity. 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has been found to have a high degree of selectivity for certain enzymes and proteins, making it a useful tool for studying their functions. However, one of the limitations of using 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine is its potential toxicity. 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine. One area of interest is the development of more potent and selective derivatives of 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine that can be used as therapeutic agents for various diseases. Another area of interest is the study of the molecular mechanisms underlying the anti-inflammatory and anti-cancer properties of 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine. Finally, the potential use of 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine in combination with other drugs for the treatment of various diseases should also be explored.
Conclusion:
In conclusion, 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine is a promising compound for scientific research due to its unique biochemical and physiological properties. Its potential applications in the treatment of various diseases make it an important area of study. However, further research is needed to fully understand the mechanisms underlying its effects and to develop more potent and selective derivatives.
合成方法
The synthesis of 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine involves the reaction of 4-phenylsulfonylbenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography. The yield of 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine is typically around 70-80%.
科学研究应用
4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has been studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
[4-(benzenesulfonyl)phenyl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-15-11-13-20(14-12-15)19(21)16-7-9-18(10-8-16)24(22,23)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFZSLFTNFNYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Benzenesulfonyl)phenyl]-(4-methylpiperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889347.png)

![2-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4889353.png)
![7-(4-acetylphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4889367.png)

![3-(3-fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4889375.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889383.png)
![methyl 4-{3-bromo-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4889389.png)
![2,2'-oxybis[N'-(2-fluorobenzylidene)acetohydrazide]](/img/structure/B4889409.png)

![2-cyano-3-[(2-phenylethyl)amino]-2-butenamide](/img/structure/B4889441.png)
![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4889456.png)
![2-cyclopropyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4889463.png)
![6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B4889470.png)